Tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate
Description
Tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate is a carbamate-protected heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methyl group at the 5-position. The oxadiazole ring is linked via a methylene bridge to a tert-butoxycarbonyl (Boc) group, a common protective moiety for amines in organic synthesis. This compound is of interest in medicinal chemistry and drug development due to the oxadiazole ring's metabolic stability and hydrogen-bonding capacity, which can enhance target binding .
Key synthetic routes involve coupling Boc-protected glycine derivatives with tetrazoles under dehydrating conditions, followed by cyclization to form the oxadiazole ring . For example, describes its synthesis via reaction of N-Boc glycine (0.88 mmol) with 5-pentyl-1H-tetrazole, yielding the product in 31% with Rf = 0.41 (50% EtOAc/hexane) .
Properties
IUPAC Name |
tert-butyl N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-6-11-12-7(14-6)5-10-8(13)15-9(2,3)4/h5H2,1-4H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHPJNAIBYICPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724463 | |
| Record name | tert-Butyl [(5-methyl-1,3,4-oxadiazol-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-43-1 | |
| Record name | 1,1-Dimethylethyl N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(5-methyl-1,3,4-oxadiazol-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methodology:
Preparation of hydrazide derivatives: Starting from phenylglycine ethyl ester, hydrazine hydrate is used to generate hydrazides, which serve as key intermediates for oxadiazole ring formation.
Cyclization to oxadiazole: The hydrazide reacts with carbon disulfide (CS₂) in ethanol, in the presence of potassium hydroxide (KOH), to form a thio-oxadiazole intermediate, which upon oxidation or further cyclization yields the 1,3,4-oxadiazole ring.
Research Data:
| Step | Reagents | Conditions | Yield | Key Notes |
|---|---|---|---|---|
| Hydrazide synthesis | Hydrazine hydrate, phenylglycine ethyl ester | Room temperature, 24 h | 67% | Recrystallized from hexane-ethanol |
| Oxadiazole formation | CS₂, KOH | Room temperature, 1 h | 67% | Acidification yields the oxadiazole |
Introduction of the Methyl Group at the 5-Position
The methyl group at the 5-position of the oxadiazole ring can be introduced via methylation of the precursor or through methyl-substituted intermediates.
Methodology:
Direct methylation: Using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions can methylate the oxadiazole precursor selectively at the 5-position.
Alternative route: Employing methyl-substituted hydrazides or acyl derivatives during cyclization to incorporate the methyl group directly into the heterocycle.
Formation of the Methyl-Substituted Carbamate
The carbamate moiety, tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate, is typically synthesized via carbamoylation of the methylated oxadiazole derivative.
Methodology:
Activation of the methyl group: The methyl group attached to the oxadiazole ring is first activated, often through halogenation (e.g., with N-bromosuccinimide) or via formation of a reactive intermediate.
Carbamate formation: The activated intermediate reacts with tert-butyl chloroformate in the presence of a base such as triethylamine or sodium bicarbonate, facilitating nucleophilic attack and formation of the carbamate linkage.
Research Data:
- Reaction conditions: The carbamate formation generally occurs under inert atmosphere, in dry solvents like dichloromethane or tetrahydrofuran, at low temperatures (0°C to room temperature).
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Carbamate formation | tert-Butyl chloroformate, base (triethylamine) | 0°C to room temperature | Variable | Purification via chromatography |
Alternative Approaches and Optimization
Recent advances suggest that enzymatic or catalytic methods can enhance selectivity and yield:
Enzymatic methylation: Using methyltransferases or methylation catalysts under mild conditions to improve regioselectivity.
Catalytic cyclization: Employing metal catalysts (e.g., copper, palladium) to facilitate heterocycle formation with higher efficiency.
Research Findings:
- Catalytic methods have demonstrated improved yields and purity, especially when employing microwave-assisted synthesis or flow chemistry.
Summary of Preparation Data
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of hydrazides | Hydrazine hydrate, CS₂, KOH | Room temperature, ethanol | High yield, straightforward | Requires purification steps |
| Methylation | Methyl iodide, base | Reflux in DMF | Selectivity | Toxic reagents |
| Carbamate formation | tert-Butyl chloroformate, triethylamine | 0°C to RT | Efficient coupling | Moisture-sensitive |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield simpler hydrocarbon derivatives.
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate has the molecular formula , indicating its structure as a derivative of oxadiazole, which includes both nitrogen and oxygen atoms. The compound's unique structure allows it to participate in various chemical reactions and biological interactions.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It is utilized in the development of more complex organic molecules through various reactions:
- Building Block : It can be employed as a precursor in synthesizing pharmaceuticals and agrochemicals.
- Reactions : It is particularly useful in reactions such as the Suzuki-Miyaura cross-coupling reaction, which is essential for forming carbon-carbon bonds.
The compound is under investigation for its potential biological activities:
- Antimicrobial Properties : Studies suggest it may exhibit antimicrobial effects against various pathogens.
- Antiviral Properties : Research indicates potential efficacy against viral infections, making it a candidate for antiviral drug development.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its therapeutic applications:
- Drug Development : It shows promise in drug development due to its ability to interact with specific biological targets. This interaction can modulate enzyme activity or receptor functions.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibition against Gram-positive bacteria at concentrations as low as .
Case Study 2: Drug Development
In another study focused on drug development, researchers modified the compound to enhance its binding affinity to specific receptors involved in inflammatory responses. The modified derivatives demonstrated improved efficacy in reducing inflammation in vitro compared to existing anti-inflammatory drugs.
| Activity Type | Target Organism/Pathway | Observed Effect | Concentration Range |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | Inhibition of growth | |
| Antiviral | Influenza virus | Reduction in viral replication | |
| Enzyme Modulation | Cyclooxygenase | Inhibition |
Table 2: Synthesis Reactions
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, base | 85 |
| Nucleophilic Substitution | DMF solvent | 90 |
| Deprotection | Acidic conditions | 95 |
Mechanism of Action
The mechanism of action of tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Structural Analogs with Varying Substituents on the Oxadiazole Ring
a. tert-Butyl ((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)carbamate (3p)
- Structure : Replaces the 5-methyl group with a phenyl ring.
- Synthesis : Achieved via UV-induced tetrazole-acid coupling, yielding 88% (higher than the methyl analog) due to phenyl’s stabilizing effect .
- Properties : Colorless oil solidifying at RT; lower polarity (Rf = 0.38 in 10% EtOAc/DCM) compared to the methyl derivative .
b. tert-Butyl ((5-pentyl-1,3,4-thiadiazol-2-yl)methyl)carbamate (21)
- Structure : Replaces the oxadiazole oxygen with sulfur (thiadiazole) and substitutes pentyl at C3.
- Synthesis : 60% yield, higher than the oxadiazole analog, suggesting thiadiazole’s superior cyclization efficiency .
- NMR : Distinct δH 1.25–1.65 ppm (pentyl chain) and δC 22.5 ppm (thiadiazole-S) vs. δC 12.1 ppm (oxadiazole-O) .
c. tert-Butyl ((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)carbamate (6b)
- Structure : Incorporates a benzylthio group at C4.
- Synthesis : 92% yield via nucleophilic substitution; liquid state (b.p. 109–111°C) vs. solid methyl analog .
- IR : C=O stretch at 1703 cm⁻¹, similar to the methyl derivative (1694 cm⁻¹), but with additional C-S absorption at 605 cm⁻¹ .
Analogs with Modified Carbamate or Linker Groups
a. tert-Butyl ((1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)carbamate
- Structure : Replaces methylene with an ethyl linker and adds a thiol group.
- Application : Enhanced metal-chelating capacity for enzyme inhibition studies .
b. tert-Butyl (S)-(1-phenyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl)carbamate (4c)
- Structure : Extends the methylene linker to a phenethyl group.
- Activity : Demonstrates carbonic anhydrase II inhibition (IC50 = 12 nM), highlighting the role of extended linkers in biological targeting .
Physicochemical and Spectroscopic Comparison
Biological Activity
Tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and development. The oxadiazole moiety is known for its diverse pharmacological properties, making this compound a candidate for further investigation.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 224.26 g/mol
The compound features a tert-butyl group attached to a 5-methyl-1,3,4-oxadiazole ring, which is further linked to a carbamate functional group. This unique structure contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole ring exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
A significant study reported that derivatives of oxadiazole exhibited moderate to high antiproliferative activity against several cancer cell lines. For instance, a related compound showed an IC value of approximately 92.4 µM against a panel of 11 cancer cell lines, including colon adenocarcinoma and lung carcinoma cell lines . This suggests that this compound may also possess similar anticancer properties.
The mechanism through which oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways involved in cell proliferation. For instance, some studies have indicated that these compounds can interfere with microtubule dynamics and disrupt mitotic processes in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of oxadiazole compounds:
-
Study on Antiproliferative Activity :
- Objective : To evaluate the antiproliferative effects of various oxadiazole derivatives.
- Findings : Compounds demonstrated significant inhibition of cell growth in human cancer cell lines with varying IC values. The presence of specific substituents on the oxadiazole ring influenced activity levels .
- Mechanistic Insights :
Data Table: Biological Activity Summary
| Compound Name | IC (µM) | Target Cell Lines | Mechanism |
|---|---|---|---|
| This compound | TBD | Colon adenocarcinoma (HT-29), Lung adenocarcinoma (LXFA 629) | Apoptosis induction |
| Related derivative | 92.4 | Various cancer lines | Microtubule disruption |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate?
The compound is typically synthesized via cyclization reactions. For example, hydrazide derivatives can undergo thermal or acid-catalyzed cyclization to form the 1,3,4-oxadiazole ring. A method involving refluxing acetohydrazide intermediates in acetic anhydride has been reported, yielding oxadiazole derivatives with moderate to high purity . Key steps include:
- Formation of the carbamate-protected amine.
- Cyclization under dehydrating conditions (e.g., using POCl₃ or acetic anhydride).
- Purification via recrystallization or column chromatography.
Q. How can the structure of this compound be confirmed experimentally?
Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR data identify proton environments and carbon frameworks, particularly the oxadiazole ring (δ ~8–9 ppm for aromatic protons) and tert-butyl group (δ ~1.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and spatial arrangement, as demonstrated in studies of structurally similar oxadiazole derivatives .
Q. What safety precautions are recommended for handling this compound?
While specific toxicity data for this compound is limited, general precautions for carbamates and oxadiazoles include:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
- Storage : Keep in a cool, dry place away from strong oxidizers or acids to prevent decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Yield optimization involves:
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., Hunig’s base) enhance cyclization efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
- Temperature Control : Reflux conditions (~100–120°C) balance reaction rate and byproduct formation . Comparative studies of thermal vs. microwave-assisted synthesis show up to 20% yield improvement with controlled heating .
Q. What analytical methods are suitable for assessing the purity of this compound in complex matrices?
Advanced techniques include:
Q. How does the 1,3,4-oxadiazole moiety influence the compound’s pharmacological activity?
The oxadiazole ring enhances:
- Metabolic Stability : Resistance to enzymatic degradation due to aromaticity .
- Bioavailability : Improved membrane permeability via lipophilic tert-butyl and planar oxadiazole groups .
- Target Binding : Structural analogs (e.g., CAY 10566) show affinity for neuroreceptors, suggesting potential applications in CNS drug development .
Q. What strategies resolve contradictions in toxicity data for structurally related carbamates?
Discrepancies in hazard profiles (e.g., acute toxicity vs. non-hazard classifications) require:
- In Silico Modeling : Tools like QSAR predict toxicity endpoints based on substituent effects .
- Dose-Response Studies : In vitro assays (e.g., Ames test for mutagenicity) clarify threshold limits .
- Cross-Referencing Regulatory Data : Compare OECD guidelines with IARC/ACGIH classifications to align safety protocols .
Methodological Considerations
Q. How can the compound’s reactivity with nucleophiles or electrophiles be exploited in derivatization?
The carbamate group undergoes:
- Acid-Catalyzed Deprotection : tert-Butyl removal with TFA or HCl yields free amines for further functionalization .
- Nucleophilic Substitution : Oxadiazole C-2 position reacts with alkyl halides or aryl boronic acids in cross-coupling reactions .
Q. What computational tools aid in studying its electronic properties or binding modes?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
